1-(2-Methylpyridin-3-YL)cyclopropanamine

Nicotinic Acetylcholine Receptors CNS Drug Discovery Receptor Pharmacology

Sourcing a reliable, high-purity 2-methylpyridin-3-yl cyclopropanamine scaffold with batch-to-batch consistency often delays CNS lead optimization programs. This compound directly addresses that bottleneck as a key intermediate for α4β2-selective nicotinic acetylcholine receptor ligands, a chemotype featured in Servier patent literature for cognitive deficit programs. - Defined α4β2 pharmacophore: The rigid cyclopropane-pyridine core enforces a specific binding vector critical for subtype selectivity over other nAChRs. - Validated scaffold: Enables direct synthesis of focused libraries for kinase and LSD1 inhibitor campaigns requiring metabolic stability. - Supply assurance: Available with full analytical characterization to support immediate in vitro SAR and pharmacokinetic studies.

Molecular Formula C9H12N2
Molecular Weight 148.20 g/mol
Cat. No. B12634474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylpyridin-3-YL)cyclopropanamine
Molecular FormulaC9H12N2
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)C2(CC2)N
InChIInChI=1S/C9H12N2/c1-7-8(3-2-6-11-7)9(10)4-5-9/h2-3,6H,4-5,10H2,1H3
InChIKeyNYSJAPQQHCVWTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methylpyridin-3-YL)cyclopropanamine: Structural & Procurement Overview


1-(2-Methylpyridin-3-YL)cyclopropanamine is a pyridine-substituted cyclopropanamine derivative, recognized in medicinal chemistry for its potential as a bioactive scaffold. This compound class is often investigated for its ability to interact with specific central nervous system targets, including nicotinic acetylcholine receptors [1]. The distinct 2-methylpyridin-3-yl substitution pattern is a key structural determinant that can influence receptor binding profiles, making it a critical point of differentiation when selecting analogs for research and development [1].

1
α4β2 nAChR selectivity profiling
Structural class reported to prefer α4β2 over other subtypes
2
Conformationally restricted probe design
Direct cyclopropane linkage reduces rotatable bonds vs. methylene-bridged analogs
3
Metabolic stability research
Cyclopropane ring may slow oxidative metabolism (class-level observation)

1-(2-Methylpyridin-3-YL)cyclopropanamine: Analog Interchangeability Risks


Within the pyridine-cyclopropanamine chemotype, even minor modifications to the pyridine ring's substitution pattern can dramatically alter pharmacological outcomes. The precise positioning of the methyl group and the cyclopropanamine moiety relative to the pyridine nitrogen is critical for target engagement, as demonstrated by related series where shifts in substituent position lead to complete loss of receptor affinity or a change in functional selectivity [1]. This establishes that 1-(2-Methylpyridin-3-YL)cyclopropanamine is not a fungible commodity; its specific substitution pattern creates a unique binding landscape that generic, unsubstituted, or differently methylated analogs cannot reliably replicate [2].

Substitution
Changing the pyridine methyl position or removing the methyl may alter receptor subtype selectivity.
Linker
Analogs with a flexible methylene spacer (e.g., N-(pyridin-3-ylmethyl)cyclopropanamine) introduce additional rotational freedom and cannot replicate the rigid scaffold.
Core
Acyclic amine counterparts may exhibit different metabolic stability; cyclopropane contributes a class-level resistance to deamination.

1-(2-Methylpyridin-3-YL)cyclopropanamine: Evidence Differentiation Guide


α4β2 Nicotinic Receptor Selectivity

Polysubstituted pyridinylaminoalkylene-cyclopropanamine compounds, a class including the 2-methylpyridin-3-yl scaffold, are disclosed as powerful and selective ligands for the α4β2 nicotinic receptor subtype, a target implicated in cognitive function and neuroprotection [1]. This selectivity contrasts with the broader receptor affinity profile observed for simpler, unsubstituted pyridinyl-cyclopropanamine analogs, which often exhibit less defined target engagement [2]. While direct, side-by-side quantitative binding data for the exact compound is limited in the public domain, the patent literature defines the structural class as demonstrating high selectivity for α4β2 over other receptor subtypes, which is a critical differentiator for researchers aiming to avoid off-target effects associated with non-selective nicotinic ligands [1].

α4β2 Selectivity
Class-level
Reported high selectivity for α4β2 nAChR vs. broader affinity of unsubstituted pyridinyl analog (exact Ki not disclosed)
Supports targeted receptor profiling; off-target risk may be lower.
Data from patent literature; side-by-side binding values unavailable.
Nicotinic Acetylcholine Receptors CNS Drug Discovery Receptor Pharmacology

Cyclopropane-Enhanced Metabolic Stability

The incorporation of a cyclopropane ring, as found in 1-(2-Methylpyridin-3-YL)cyclopropanamine, is a well-established medicinal chemistry strategy to improve metabolic stability by increasing steric hindrance around the amine, thereby reducing susceptibility to oxidative deamination by enzymes like monoamine oxidase (MAO) [1]. Comparative studies on cyclopropylamine derivatives show that this structural motif can lead to significantly longer half-lives and reduced clearance compared to their acyclic amine counterparts [2]. For example, the LSD1 inhibitor tranylcypromine (a 2-phenylcyclopropylamine) demonstrates a different metabolic profile than acyclic phenethylamines. This is a key advantage for in vivo studies where sustained exposure is required.

Metabolic stability
Class-level
Cyclopropane ring predicted to reduce oxidative deamination; no specific t1/2 data for this compound.
May support in vivo exposure studies; class property requires verification.
Observed in related cyclopropylamines; microsomal stability testing recommended.
Drug Metabolism Pharmacokinetics Medicinal Chemistry

Conformational Restriction Improves Target Engagement

The direct attachment of the cyclopropanamine to the 2-methylpyridin-3-yl ring creates a relatively rigid, conformationally restricted structure. In contrast, related compounds with more flexible linkers, such as N-(pyridin-3-ylmethyl)cyclopropanamine, have an additional rotatable bond which can lead to an entropic penalty upon binding to a target protein [1]. This pre-organization of the 1-(2-Methylpyridin-3-YL)cyclopropanamine scaffold can enhance binding affinity and selectivity by reducing the number of conformations available to the ligand, a principle that is widely applied in the design of potent kinase and GPCR inhibitors [2].

Conformational rigidity
Class-level
Direct cyclopropane-pyridine linkage vs. N-(pyridin-3-ylmethyl)cyclopropanamine; one fewer rotatable bond, lowering entropic penalty.
Pre-organization may enhance target engagement; supports lead optimization rationale.
Computational comparison; quantitative affinity gain not reported.
Molecular Modeling Receptor Binding Structure-Based Drug Design

1-(2-Methylpyridin-3-YL)cyclopropanamine: Validated Applications


CNS Nicotinic Receptor Ligand Development

This compound serves as a key intermediate or reference standard in the synthesis and optimization of α4β2-selective nicotinic acetylcholine receptor ligands, as highlighted in patent literature from Servier Laboratories [1]. Its specific substitution pattern is designed to confer selectivity, making it a valuable tool for medicinal chemistry campaigns targeting cognitive deficits in Alzheimer's disease, Parkinson's disease, and schizophrenia. Procurement is justified for programs requiring a conformationally restricted pyridine scaffold with a demonstrated propensity for α4β2 receptor engagement over other nAChR subtypes [1].

Kinase & Epigenetic Inhibitor Library Synthesis

The rigid cyclopropanamine-pyridine core is a privileged scaffold in the design of enzyme inhibitors, particularly for kinases and epigenetic targets like lysine-specific demethylase 1 (LSD1) [2]. The 2-methylpyridin-3-yl group offers a specific vector for hydrogen bonding and lipophilic interactions in the active site. Researchers can use this compound to generate focused libraries, exploiting its conformational restriction and potential for improved metabolic stability, which are critical for generating high-quality leads in oncology and inflammation programs [3].

Probe for Conformational Effects on Binding

Due to its rigid structure resulting from the direct cyclopropane-pyridine linkage, 1-(2-Methylpyridin-3-YL)cyclopropanamine is an excellent chemical probe for studying the impact of ligand conformational entropy on receptor binding kinetics and thermodynamics [3]. It can be used in comparative studies with more flexible analogs (e.g., N-(pyridinylmethyl)cyclopropanamines) to validate pharmacophore models and to understand the structural basis for affinity and selectivity in GPCRs and ligand-gated ion channels. This application is critical for academic and industrial groups engaged in structure-based drug design.

Application
Selection Property
Validation Focus
α4β2 nAChR probe development
Substitution pattern-driven selectivity
α4β2 vs. other nAChR subtype binding assays
Conformationally restricted inhibitor libraries
Rigid cyclopropane-pyridine core
Target engagement and metabolic stability assessment
Conformational entropy probe studies
Reduced rotatable bond count
Entropic penalty comparison with flexible analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Methylpyridin-3-YL)cyclopropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.